4-(4-Bromo-3-methoxyphenoxy)aniline
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Overview
Description
4-(4-Bromo-3-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO2 It is a derivative of aniline, where the aniline nitrogen is bonded to a phenoxy group substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methoxyphenoxy)aniline typically involves the reaction of 4-bromo-3-methoxyphenol with aniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methoxyphenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate are common in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
4-(4-Bromo-3-methoxyphenoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methoxyphenoxy)aniline involves its interaction with various molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to act as a ligand in coordination chemistry or as a substrate in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the methoxy group.
4-Methoxyaniline: Similar structure but lacks the bromine atom.
4-Bromo-3-methoxyaniline: Similar but without the phenoxy linkage.
Properties
Molecular Formula |
C13H12BrNO2 |
---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
4-(4-bromo-3-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H12BrNO2/c1-16-13-8-11(6-7-12(13)14)17-10-4-2-9(15)3-5-10/h2-8H,15H2,1H3 |
InChI Key |
ROFKYAQWFALVKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)Br |
Origin of Product |
United States |
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